Phosphocreatine sodium salt hexahydrate
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Overview
Description
Mechanism of Action
Target of Action
Phosphocreatine Sodium Salt Hexahydrate, also known as Creatine Phosphate Disodium Salt Hexahydrate, primarily targets the skeletal muscles of vertebrates . It plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions .
Mode of Action
The compound interacts with its targets by regenerating Adenosine Triphosphate (ATP) from Adenosine Diphosphate (ADP) . This is achieved by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine .
Biochemical Pathways
The affected biochemical pathway involves the maintenance and recycling of ATP for muscular activity . This compound serves as a temporal and spatial buffer of bodily energy, playing a pivotal role in maintaining energy homeostasis .
Pharmacokinetics
This compound exhibits rapid elimination from the body . Most of the compound entering the systemic circulation is converted to creatine . This conversion is an important part of the compound’s pharmacokinetics, impacting its bioavailability.
Result of Action
The result of the compound’s action is the regeneration of ATP, the primary source of chemical energy that body muscles use to perform contractions . This process is essential for body tissues that have high, fluctuating energy requirements like muscle and brain tissues .
Action Environment
The action of this compound is influenced by the environment within the body. It is primarily found endogenously in the skeletal muscles of vertebrates . The compound’s action, efficacy, and stability can be influenced by factors such as the concentration of ATP and ADP, the presence of enzymes like creatine kinase, and the overall energy requirements of the body .
Biochemical Analysis
Biochemical Properties
Phosphocreatine Sodium Salt Hexahydrate plays a pivotal role in maintaining energy homeostasis in the body . It serves as a temporal and spatial buffer of energy, particularly in the skeletal muscles . It interacts with enzymes such as creatine kinase, which facilitates the transformation of creatine into phosphocreatine . This interaction is crucial for the regeneration of ATP from ADP, thereby providing a rapid energy source for muscle contractions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by acting as an energy buffer, thereby supporting muscle cell contractions . It also impacts cell signaling pathways and gene expression by maintaining ATP levels, which are critical for these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to donate its phosphate group to convert adenosine diphosphate (ADP) into adenosine triphosphate (ATP) . This process is an important component of all vertebrates’ bioenergetic systems .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound serves as a rapidly mobilizable reserve of high-energy phosphates . It maintains local ATP pools and stabilizes cellular membranes due to electrostatic interactions with phospholipids . Over time, it continues to play a critical role in maintaining energy homeostasis, thereby influencing long-term cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Supplementation with this compound has been shown to result in significant improvements in muscular strength, power, and endurance .
Metabolic Pathways
This compound is involved in the creatine kinase pathway . This pathway involves the enzyme creatine kinase, which facilitates the transformation of creatine into phosphocreatine . This process is crucial for the regeneration of ATP from ADP .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is primarily found in the skeletal muscles of vertebrates .
Subcellular Localization
The subcellular localization of this compound is primarily in the skeletal muscles of vertebrates . It serves as a rapidly mobilizable reserve of high-energy phosphates in these muscles, thereby supporting muscle cell contractions .
Preparation Methods
Phosphocreatine sodium salt hexahydrate is typically prepared enzymatically. The synthetic route involves the phosphorylation of creatine using creatine kinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Phosphocreatine sodium salt hexahydrate undergoes several types of chemical reactions, including:
Phosphorylation: The primary reaction it undergoes is the transfer of its phosphate group to ADP to form ATP.
Hydrolysis: It can be hydrolyzed to creatine and inorganic phosphate.
Oxidation and Reduction: While not directly involved in redox reactions, it plays a role in cellular energy metabolism, which involves various redox reactions.
Common reagents and conditions used in these reactions include creatine kinase for phosphorylation and water for hydrolysis. The major products formed from these reactions are ATP and creatine .
Scientific Research Applications
Phosphocreatine sodium salt hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study energy transfer and storage mechanisms.
Biology: It is crucial in studies related to muscle physiology and bioenergetics.
Industry: It is used in the development of supplements aimed at enhancing athletic performance and muscle recovery
Comparison with Similar Compounds
Phosphocreatine sodium salt hexahydrate is unique compared to other similar compounds due to its rapid ability to regenerate ATP. Similar compounds include:
Creatine: The non-phosphorylated form, which also plays a role in energy metabolism but lacks the immediate energy buffering capacity of phosphocreatine.
Adenosine triphosphate (ATP): The direct energy currency of the cell, which phosphocreatine helps to regenerate.
Adenosine diphosphate (ADP): The substrate that phosphocreatine phosphorylates to form ATP
Phosphocreatine’s ability to quickly regenerate ATP makes it particularly valuable in tissues with high and fluctuating energy demands, such as muscle and brain tissues .
Properties
IUPAC Name |
sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZXCJEYKNCHU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H21N3NaO11P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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